[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid
Description
[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid (CAS: 1353946-00-5) is a halogenated acetic acid derivative with the molecular formula C₁₂H₁₆INO₂ and a molar mass of 333.17 g/mol. Key properties include a predicted density of 1.567 g/cm³, boiling point of 386.8°C, and pKa of 2.24 .
Properties
IUPAC Name |
2-[(2-iodophenyl)methyl-propan-2-ylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXWJIOENZMIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Benzyl Group: The benzyl group is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Formation of Isopropyl-amino Group: The iodinated benzyl compound is then reacted with isopropylamine in the presence of a base, such as sodium hydroxide, to form the isopropyl-amino derivative.
Introduction of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as halides, thiols, or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a critical intermediate in the synthesis of more complex organic molecules. The iodine atom allows for various substitution reactions, making it a versatile reagent in organic transformations.
- Reagent in Organic Transformations : The compound can undergo oxidation, reduction, and substitution reactions, facilitating the development of new chemical entities.
Biology
- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Its ability to modulate enzyme functions makes it valuable in biochemical research.
- Mechanism of Action : The iodine atom's presence enhances lipophilicity, potentially influencing binding affinity to target proteins involved in cellular signaling pathways.
Medicine
- Therapeutic Properties : Explored for anti-inflammatory and anticancer activities. Preliminary studies indicate significant cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Exhibits promise in neuroprotection by modulating apoptotic pathways, indicating potential applications in treating neurodegenerative diseases.
The biological activities of [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid are summarized in the table below:
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MGC-803 (gastric cancer) | 10 | |
| Neuroprotection | Neuroblastoma | 15 | |
| Anti-inflammatory | BV2 microglia | 12 |
In Vitro Study on Gastric Cancer Cells
A study conducted on MGC-803 cells demonstrated that treatment with this compound led to significant cell cycle arrest at the G2/M phase and induced apoptosis through the upregulation of pro-apoptotic factors such as Bax while downregulating Bcl-2.
Neuroprotective Effects in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of the compound significantly improved behavioral outcomes and reduced neuronal loss compared to control groups.
Anti-inflammatory Activity in Mouse Models
Research involving mice with induced inflammation indicated that treatment with this compound resulted in a marked decrease in inflammatory markers and histological improvement in tissue samples.
Mechanism of Action
The mechanism of action of [(2-Iodo-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The isopropyl-amino group can interact with amino acid residues in proteins, modulating their activity. The acetic acid moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Analogs
[(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid
- Molecular Formula: C₁₂H₁₆BrNO₂
- Molar Mass : 286.16 g/mol
- Key Differences: Bromine replaces iodine at the para position of the benzyl group. Lower molar mass due to bromine's smaller atomic radius (113 pm vs. iodine's 133 pm).
[(2-Iodo-benzyl)-methyl-amino]-acetic Acid
Heterocyclic and Complex Substituent Analogs
[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid
- Molecular Formula : C₁₇H₂₆N₂O₂
- Molar Mass : 290.41 g/mol
- Higher molecular complexity may enhance target selectivity in biological systems .
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid
Backbone-Modified Derivatives
2-{[(Acetylamino)acetyl]amino}benzoic Acid
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | Molar Mass (g/mol) | Halogen | Amino Group Substituent | Key Functional Groups |
|---|---|---|---|---|
| [(2-Iodo-benzyl)-isopropyl-amino]-acetic Acid | 333.17 | I | Isopropyl | Acetic acid, benzyl |
| [(4-Bromo-benzyl)-isopropyl-amino]-acetic Acid | 286.16 | Br | Isopropyl | Acetic acid, benzyl |
| [(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic Acid | 256.34 | None | Isopropyl | Acetic acid, piperidine, acetyl |
Biological Activity
[(2-Iodo-benzyl)-isopropyl-amino]-acetic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound’s structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the iodine atom in its structure enhances its lipophilicity and may influence its binding affinity to target proteins.
Biological Activities
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, in vitro assays demonstrated an IC50 value of 10 μM against MGC-803 gastric cancer cells, indicating significant antiproliferative activity.
- Neuroprotective Effects : The compound has shown promise in neuroprotection through its ability to modulate apoptotic pathways. In a study involving neuroblastoma cells, treatment with the compound resulted in a decrease in apoptosis markers and an increase in cell viability.
- Anti-inflammatory Properties : this compound has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests potential applications in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor | MGC-803 (gastric cancer) | 10 | |
| Neuroprotection | Neuroblastoma | 15 | |
| Anti-inflammatory | BV2 microglia | 12 |
| Mechanism | Description |
|---|---|
| Apoptosis modulation | Decreases apoptotic markers, increases viability |
| Cytokine inhibition | Reduces TNF-α and IL-1β levels |
| Enzyme inhibition | Targets specific kinases involved in signaling |
Case Studies
-
In Vitro Study on Gastric Cancer Cells :
A study conducted on MGC-803 cells revealed that treatment with this compound led to significant cell cycle arrest at the G2/M phase and induced apoptosis through the upregulation of pro-apoptotic factors such as Bax while downregulating Bcl-2. -
Neuroprotective Effects in Animal Models :
In vivo studies using animal models of neurodegeneration showed that administration of the compound significantly improved behavioral outcomes and reduced neuronal loss compared to control groups. -
Anti-inflammatory Activity in Mouse Models :
Research involving mice with induced inflammation demonstrated that treatment with this compound resulted in a marked decrease in inflammatory markers and histological improvement in tissue samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
